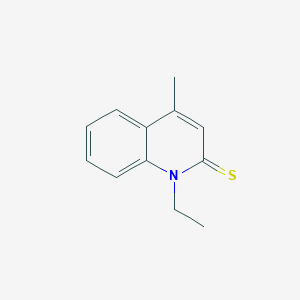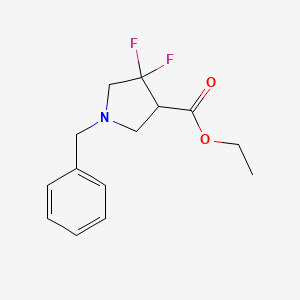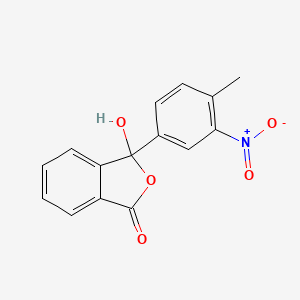
3-Hydroxy-3-(4-methyl-3-nitrophenyl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization and hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one.
Reduction: Formation of 3-Hydroxy-3-(4-methyl-3-aminophenyl)isobenzofuran-1(3H)-one.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)isobenzofuran-1(3H)-one
- 3-Hydroxy-3-(4-methylphenyl)isobenzofuran-1(3H)-one
- 3-Hydroxy-3-(4-methyl-3-chlorophenyl)isobenzofuran-1(3H)-one
Uniqueness
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89206-73-5 |
|---|---|
Molekularformel |
C15H11NO5 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
3-hydroxy-3-(4-methyl-3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11NO5/c1-9-6-7-10(8-13(9)16(19)20)15(18)12-5-3-2-4-11(12)14(17)21-15/h2-8,18H,1H3 |
InChI-Schlüssel |
OKOXHMZCTJNIGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



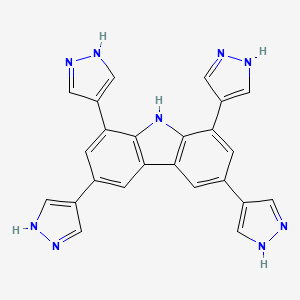
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
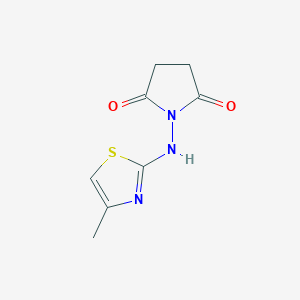
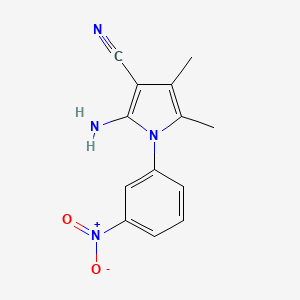
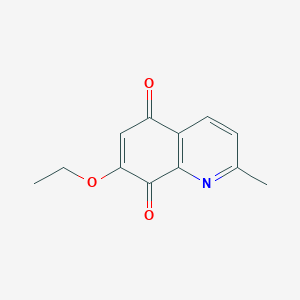
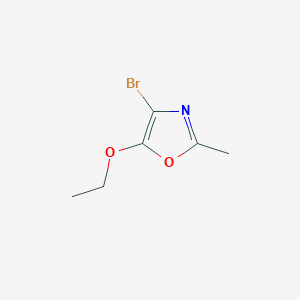
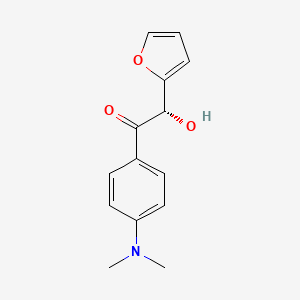

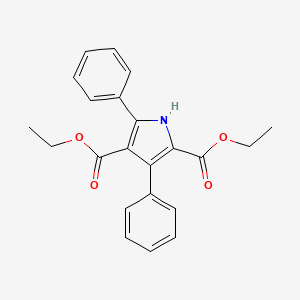
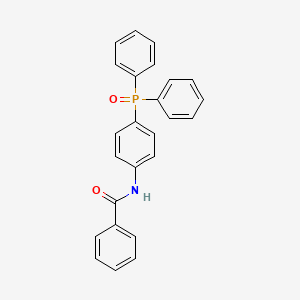
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
